molecular formula C30H33F4N3O4 B12643455 Cyclopropanepropanoic acid, alpha-[(1R)-4,4,4-trifluoro-1-[[[(3S)-9-fluoro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]amino]carbonyl]butyl]-, 1,1-dimethylethyl ester, (alphaS)-

Cyclopropanepropanoic acid, alpha-[(1R)-4,4,4-trifluoro-1-[[[(3S)-9-fluoro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]amino]carbonyl]butyl]-, 1,1-dimethylethyl ester, (alphaS)-

Cat. No.: B12643455
M. Wt: 575.6 g/mol
InChI Key: MHVWKSQMMREECR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropanepropanoic acid, alpha-[(1R)-4,4,4-trifluoro-1-[[[(3S)-9-fluoro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]amino]carbonyl]butyl]-, 1,1-dimethylethyl ester, (alphaS)- is a complex organic compound with a unique structure that combines elements of cyclopropane, benzodiazepine, and trifluoromethyl groups

Preparation Methods

The synthesis of Cyclopropanepropanoic acid, alpha-[(1R)-4,4,4-trifluoro-1-[[[(3S)-9-fluoro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]amino]carbonyl]butyl]-, 1,1-dimethylethyl ester, (alphaS)- involves multiple steps, including the formation of the cyclopropane ring, the introduction of the trifluoromethyl group, and the coupling with the benzodiazepine derivative. The reaction conditions typically require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF). Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Cyclopropanepropanoic acid, alpha-[(1R)-4,4,4-trifluoro-1-[[[(3S)-9-fluoro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]amino]carbonyl]butyl]-, 1,1-dimethylethyl ester, (alphaS)- has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the brain. The benzodiazepine moiety enhances the binding affinity to GABA receptors, leading to increased inhibitory neurotransmission and resulting in anxiolytic and sedative effects. The trifluoromethyl group may contribute to the compound’s lipophilicity, enhancing its ability to cross the blood-brain barrier .

Comparison with Similar Compounds

Similar compounds include other benzodiazepine derivatives, such as diazepam and alprazolam. Compared to these compounds, Cyclopropanepropanoic acid, alpha-[(1R)-4,4,4-trifluoro-1-[[[(3S)-9-fluoro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]amino]carbonyl]butyl]-, 1,1-dimethylethyl ester, (alphaS)- has a unique trifluoromethyl group that may enhance its pharmacokinetic properties, such as increased metabolic stability and longer half-life. This uniqueness makes it a promising candidate for further research and development .

Properties

Molecular Formula

C30H33F4N3O4

Molecular Weight

575.6 g/mol

IUPAC Name

tert-butyl 2-(cyclopropylmethyl)-6,6,6-trifluoro-3-[(9-fluoro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)carbamoyl]hexanoate

InChI

InChI=1S/C30H33F4N3O4/c1-29(2,3)41-28(40)21(16-17-12-13-17)19(14-15-30(32,33)34)26(38)37-25-27(39)36-24-20(10-7-11-22(24)31)23(35-25)18-8-5-4-6-9-18/h4-11,17,19,21,25H,12-16H2,1-3H3,(H,36,39)(H,37,38)

InChI Key

MHVWKSQMMREECR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CC1CC1)C(CCC(F)(F)F)C(=O)NC2C(=O)NC3=C(C=CC=C3F)C(=N2)C4=CC=CC=C4

Origin of Product

United States

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